
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 2-position, a pentyl chain at the 5-position, and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and a suitable pentyl-substituted aldehyde.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated indole derivative under palladium catalysis . This method provides a versatile and efficient route to synthesize various substituted indoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or Suzuki-Miyaura coupling reactions. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired production scale.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the pentyl substitution, which may affect its biological activity and chemical reactivity.
5-Pentyl-1H-indole-3-carbaldehyde: Lacks the methoxyphenyl group, which may influence its interaction with molecular targets.
2-(4-Methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde: Has a methyl group instead of a pentyl group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
特性
CAS番号 |
920514-83-6 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C21H23NO2/c1-3-4-5-6-15-7-12-20-18(13-15)19(14-23)21(22-20)16-8-10-17(24-2)11-9-16/h7-14,22H,3-6H2,1-2H3 |
InChIキー |
JAOYMFGPWXDEFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




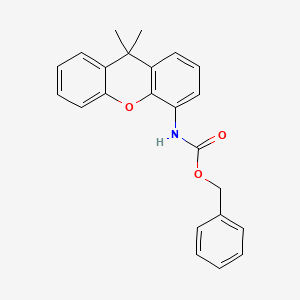
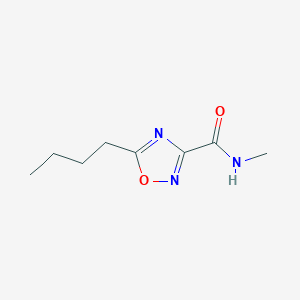
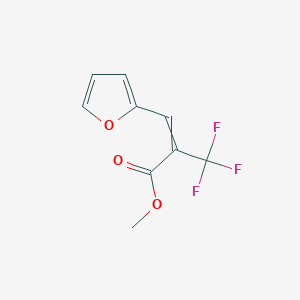
![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)
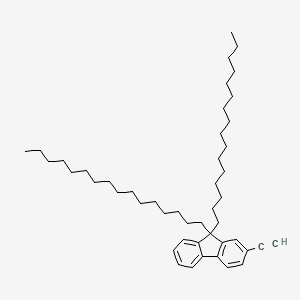
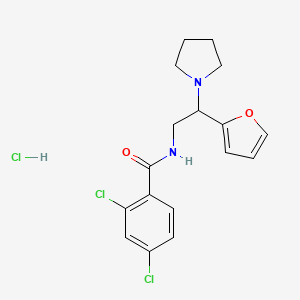

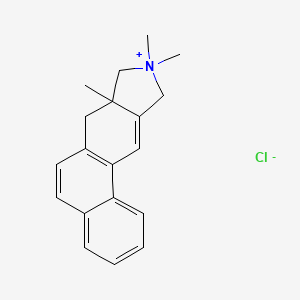
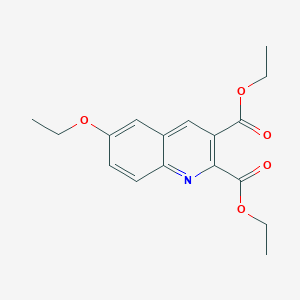
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)
